Cas no 914397-31-2 (3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester)

3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester is a boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from protodeboronation. The cyclopropylaminocarbonyl substituent introduces steric and electronic effects, making it useful in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical synthesis. This compound is valued for its compatibility with diverse reaction conditions and its role in facilitating C-C bond formation with high selectivity. Its crystalline form ensures consistent purity and performance in synthetic applications.
3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester structure
914397-31-2 structure
Product Name:3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
CAS No:914397-31-2
MF:C16H22BNO3
MW:287.161784648895
MDL:MFCD06795659
CID:839842
PubChem ID:17998907
Update Time:2025-11-07

3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
    • 3-(N-Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
    • DTXSID60592133
    • AM87422
    • AS-2754
    • AKOS015960116
    • I12168
    • A860387
    • 4-Phenylazophenacylbromide
    • SCHEMBL1232115
    • AB29193
    • 914397-31-2
    • N-Cyclopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
    • MFCD06795659
    • CS-0175475
    • HKYJPDOXJIFTTQ-UHFFFAOYSA-N
    • 3-(N-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester, AldrichCPR
    • 3-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
    • MDL: MFCD06795659
    • Inchi: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)14(19)18-13-8-9-13/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)
    • InChI Key: HKYJPDOXJIFTTQ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)C(NC2CC2)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 287.16900
  • Monoisotopic Mass: 287.1692737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 440.8°C at 760 mmHg
  • Flash Point: 220.4°C
  • Refractive Index: 1.533
  • PSA: 47.56000
  • LogP: 2.26890

3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Security Information

3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Production Method

3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:914397-31-2)3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
Order Number:A860387
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):231.0
Email:sales@amadischem.com

Additional information on 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester

Recent Advances in the Application of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 914397-31-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 914397-31-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative, characterized by its cyclopropylaminocarbonyl and pinacol ester functionalities, has been explored for its potential in drug discovery, targeted therapy, and as a key intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel protease inhibitors, particularly in the context of viral and bacterial enzymes, as well as its utility in bioconjugation strategies for the design of targeted drug delivery systems.

One of the most notable advancements involves the use of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester as a critical building block in the synthesis of covalent inhibitors. Researchers have demonstrated its efficacy in forming stable covalent adducts with active-site serine residues in proteases, thereby inhibiting their enzymatic activity. This mechanism has been particularly promising in the development of antiviral agents targeting SARS-CoV-2 main protease (Mpro), where the boronic acid moiety facilitates reversible covalent binding, enhancing both potency and selectivity. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for in vivo applications.

Further investigations have explored the compound's role in boron neutron capture therapy (BNCT), a targeted radiation therapy for cancer. The pinacol ester group in 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester enhances its cellular uptake and retention, while the boronic acid moiety selectively accumulates in tumor tissues. Recent preclinical studies have shown promising results in glioblastoma and head and neck cancers, with improved tumor-to-normal tissue boron ratios and enhanced therapeutic efficacy. These findings underscore the compound's potential as a dual-functional agent in both diagnostic imaging and therapeutic applications.

In addition to its therapeutic applications, 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester has been utilized in chemical biology as a versatile probe for studying protein-ligand interactions. Its ability to form dynamic covalent bonds with diols and other nucleophiles has enabled the development of activity-based protein profiling (ABPP) platforms, facilitating the identification of novel drug targets. Recent work has leveraged this property to map the interactome of glycosidases and other carbohydrate-processing enzymes, providing insights into their roles in disease pathogenesis and potential avenues for intervention.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester-based therapeutics. Current research is focused on structural modifications to improve bioavailability and reduce off-target effects, as well as on the development of novel formulations to enhance delivery to specific tissues. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinically viable therapies, positioning this compound as a cornerstone in the next generation of precision medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914397-31-2)3-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
A860387
Purity:99%
Quantity:5g
Price ($):231.0
Email